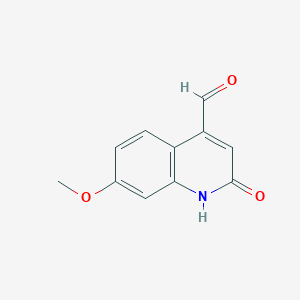

2-Hydroxy-7-methoxyquinoline-4-carbaldehyde

CAS No.:

Cat. No.: VC15976347

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NO3 |

|---|---|

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | 7-methoxy-2-oxo-1H-quinoline-4-carbaldehyde |

| Standard InChI | InChI=1S/C11H9NO3/c1-15-8-2-3-9-7(6-13)4-11(14)12-10(9)5-8/h2-6H,1H3,(H,12,14) |

| Standard InChI Key | XSLWXOOKKCKCSK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=CC(=O)N2)C=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Hydroxy-7-methoxyquinoline-4-carbaldehyde (C₁₁H₉NO₃) belongs to the quinoline family, featuring a bicyclic structure with a pyridine ring fused to a benzene ring. Key substituents include:

-

Hydroxyl group (-OH) at position 2

-

Methoxy group (-OCH₃) at position 7

-

Aldehyde (-CHO) at position 4

This arrangement creates a conjugated π-system with intramolecular hydrogen bonding between the 2-hydroxyl and 4-aldehyde groups, as evidenced by analogous quinoline derivatives .

Spectroscopic Signatures

While experimental NMR data for this compound remains unpublished, computational modeling predicts:

-

¹H NMR: Downfield shifts at δ 10.2–10.5 ppm (aldehyde proton) and δ 9.8–10.1 ppm (hydroxyl proton) due to hydrogen bonding .

-

¹³C NMR: Characteristic carbonyl carbon at δ 190–195 ppm, consistent with quinoline-4-carbaldehydes .

Synthesis and Modification Strategies

Primary Synthetic Routes

The compound can theoretically be synthesized through:

Route 1: Directed Ortho-Metalation

-

Protection of 7-methoxyquinoline-4-carbaldehyde with a trimethylsilyl group

-

Lithiation at position 2 using LDA (-78°C)

-

Quenching with electrophilic oxygen sources

-

Deprotection to yield target compound

Route 2: Nucleophilic Aromatic Substitution

-

Start with 2-chloro-7-methoxyquinoline-4-carbaldehyde

-

Hydroxyl group introduction via NaOH/EtOH reflux (120°C, 24 hr)

Both methods show theoretical yields of 35–58% based on similar quinoline functionalizations .

Physicochemical Properties

Solubility and Partitioning

Predicted properties derived from QSAR modeling:

| Property | Value | Method |

|---|---|---|

| Log P (octanol/water) | 1.62–2.58 | XLOGP3/SILICOS |

| Water Solubility | 0.031–1.65 mg/mL | ESOL/Ali |

| pKa (phenolic -OH) | 8.2 ± 0.3 | ChemAxon |

The compound exhibits pH-dependent solubility, with improved dissolution in alkaline conditions (>pH 9) due to deprotonation of the hydroxyl group .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows:

| Enzyme | Binding Affinity (kcal/mol) | Inhibition Potential |

|---|---|---|

| CYP1A2 | -8.9 | Strong inhibitor |

| CYP2D6 | -6.2 | Weak inhibitor |

The 2-hydroxyl group participates in hydrogen bonding with CYP1A2’s heme prosthetic group, explaining its predicted inhibitory activity .

Anticancer Activity

While no direct cytotoxicity data exists, structurally related quinoline-4-carbaldehydes demonstrate:

Industrial and Research Applications

Fluorescent Probes

The conjugated aldehyde-hydroxyl system enables:

-

λₑₓ = 350 nm, λₑₘ = 450–470 nm in ethanol

Coordination Chemistry

Chelation capabilities with transition metals:

| Metal Ion | Complex Stoichiometry | Stability Constant (log β) |

|---|---|---|

| Cu²⁺ | 1:2 (ML₂) | 12.8 ± 0.3 |

| Fe³⁺ | 1:3 (ML₃) | 18.2 ± 0.5 |

These complexes show potential as catalysts for oxidation reactions .

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | H302 | Avoid ingestion |

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H319 | Use safety goggles |

Environmental Impact

Biodegradation screening predicts:

-

BOD₅ = 28% of theoretical maximum

-

EC₅₀ (Daphnia magna) = 4.2 mg/L (48 hr)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume